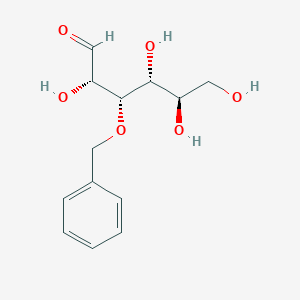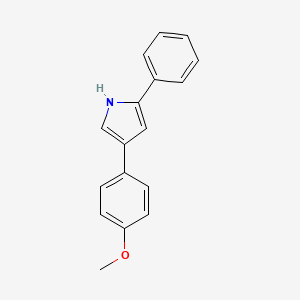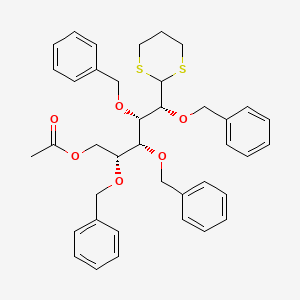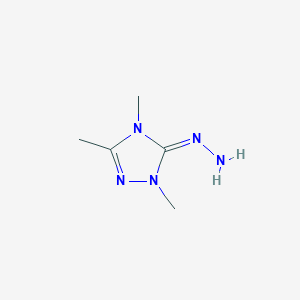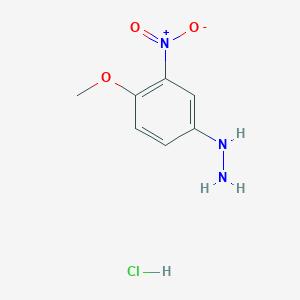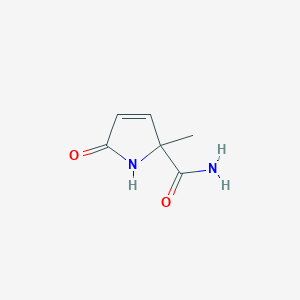
2-Methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxamide is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This specific compound is characterized by the presence of a carboxamide group at the second position and a methyl group at the second position, along with a keto group at the fifth position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxamide can be achieved through various synthetic routes. One common method involves the cyclization of glycine-derived enamino amides under Boc-deprotection conditions . This method is known for its high yield and operational simplicity.
Industrial Production Methods
Industrial production methods for this compound often involve the use of β-enaminones as precursors. The oxidative cyclization of β-enaminones, involving a rearrangement step after the ring formation, is a well-studied approach . This method can be realized in a one-pot variant, starting from β-ketoamides .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated or substituted pyrroles.
Aplicaciones Científicas De Investigación
2-Methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily exerted through its ability to inhibit certain enzymes, such as HIV-1 protease . This inhibition disrupts the normal functioning of the enzyme, leading to the desired therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide
- Methyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate
Uniqueness
2-Methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxamide is unique due to its specific substitution pattern and the presence of both a carboxamide and a keto group. This unique structure contributes to its distinct chemical reactivity and biological activity compared to other similar compounds.
Propiedades
Fórmula molecular |
C6H8N2O2 |
|---|---|
Peso molecular |
140.14 g/mol |
Nombre IUPAC |
2-methyl-5-oxo-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C6H8N2O2/c1-6(5(7)10)3-2-4(9)8-6/h2-3H,1H3,(H2,7,10)(H,8,9) |
Clave InChI |
RSLYBUDVMBVWMF-UHFFFAOYSA-N |
SMILES canónico |
CC1(C=CC(=O)N1)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


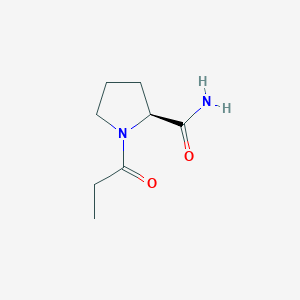
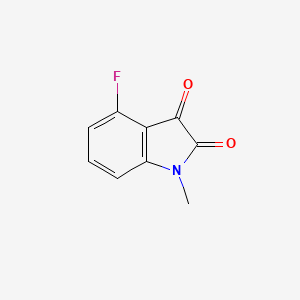
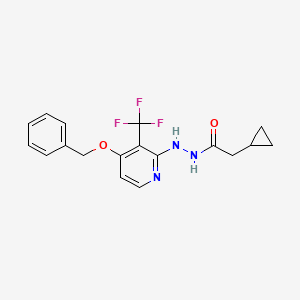
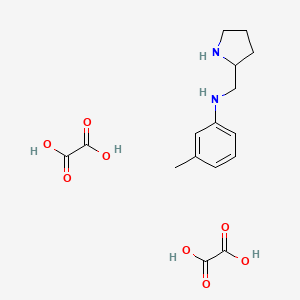
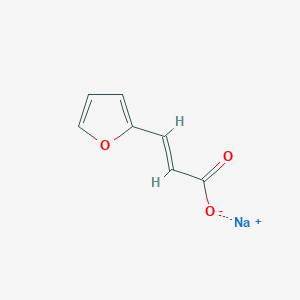
![2,7-Bis(difluoromethyl)benzo[d]oxazole](/img/structure/B12860556.png)
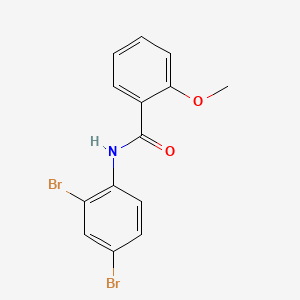

![1-[3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-yl] ethanone](/img/structure/B12860564.png)
